Cas no 1804881-05-7 (Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate)

Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical research. The presence of a difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of bioactive compounds. The nitro and ester functional groups provide versatile reactivity for further chemical modifications, such as reductions or nucleophilic substitutions. This compound is particularly useful in the development of fluorinated heterocycles, where its structural features contribute to improved binding affinity and selectivity in target interactions. Its well-defined synthetic route ensures consistent purity and scalability for research and industrial use.
Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate structure
1804881-05-7 structure
Product name:Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate
CAS No:1804881-05-7
MF:C11H12F2N2O4
MW:274.220789909363
CID:4803615

Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate
    • Inchi: 1S/C11H12F2N2O4/c1-3-19-10(16)5-7-6(2)14-9(15(17)18)4-8(7)11(12)13/h4,11H,3,5H2,1-2H3
    • InChI Key: QNYDERKRZCZUBQ-UHFFFAOYSA-N
    • SMILES: FC(C1C=C([N+](=O)[O-])N=C(C)C=1CC(=O)OCC)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 335
  • Topological Polar Surface Area: 85
  • XLogP3: 2.2

Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029016849-250mg
Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate
1804881-05-7 95%
250mg
$940.80 2022-04-01
Alichem
A029016849-1g
Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate
1804881-05-7 95%
1g
$2,895.00 2022-04-01

Additional information on Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate

Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate (CAS No. 1804881-05-7): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate, identified by its CAS number 1804881-05-7, represents a significant compound in the realm of pharmaceutical chemistry. This intermediate has garnered considerable attention due to its versatile applications in the synthesis of various bioactive molecules. The structural features of this compound, particularly the presence of a difluoromethyl group and a nitro substituent, contribute to its reactivity and utility in drug development.

The difluoromethyl moiety is a well-documented pharmacophore that enhances the metabolic stability and binding affinity of drug candidates. Its incorporation into molecular frameworks has been associated with improved pharmacokinetic profiles, making it a favored choice in medicinal chemistry. In contrast, the nitro group introduces a site for further functionalization, enabling chemists to tailor the properties of the resulting compounds. This dual functionality makes Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate a valuable building block for designing novel therapeutic agents.

Recent advancements in synthetic methodologies have highlighted the importance of this compound in the development of small-molecule inhibitors. For instance, studies have demonstrated its role in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitro group can be selectively reduced to an amine, allowing for further derivatization into more complex structures. This adaptability underscores the compound's significance in drug discovery pipelines.

The pharmaceutical industry has increasingly recognized the potential of fluorinated pyridines as key structural elements in drug design. Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate exemplifies this trend, as its molecular architecture aligns with the growing demand for fluorinated intermediates. Such compounds often exhibit enhanced bioavailability and reduced susceptibility to metabolic degradation, making them attractive for clinical applications.

In addition to its role in kinase inhibition, Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate has been explored in the development of antimicrobial agents. The combination of a fluoro-substituent and a nitro group provides a unique chemical profile that can interact with biological targets in novel ways. Research has shown that derivatives of this compound exhibit promising activity against resistant bacterial strains, offering hope for addressing emerging infectious diseases.

The synthesis of Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate involves multi-step organic reactions that highlight modern synthetic techniques. The introduction of fluorine atoms, for example, often requires specialized methodologies such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These processes underscore the compound's complexity and the expertise required to produce it on an industrial scale.

The nitro group present in Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate also serves as a critical handle for further chemical manipulation. Reduction reactions can convert this group into an amine, enabling the formation of secondary or tertiary amines through subsequent alkylation or acylation steps. This flexibility is particularly valuable in medicinal chemistry, where precise control over molecular structure is essential for optimizing biological activity.

The growing interest in fluorinated pyridines has spurred innovation in synthetic chemistry, with Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate being a prime example of such progress. Its incorporation into various drug candidates has led to compounds with improved efficacy and reduced side effects. This trend reflects broader efforts within the pharmaceutical industry to develop safer and more effective treatments through strategic molecular design.

As research continues to uncover new applications for Ethyl 4-(difluoromethyl)-2-methyl-6-nitropyridine-3-acetate, its importance as a pharmaceutical intermediate is likely to grow. The compound's unique structural features offer numerous possibilities for further chemical exploration, ensuring its continued relevance in drug discovery efforts worldwide.

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